3-(Cyclopentylmethyl)azetidine is a nitrogen-containing heterocyclic compound that belongs to the azetidine family. Azetidines are characterized by their four-membered ring structure, which includes one nitrogen atom. This compound is notable for its significant ring strain, which influences its chemical reactivity and stability compared to other nitrogen heterocycles. The unique structure of 3-(Cyclopentylmethyl)azetidine allows for various applications in organic synthesis and medicinal chemistry.
The synthesis of 3-(Cyclopentylmethyl)azetidine typically involves cyclization reactions of suitable precursors. One common method is the [2+2] cycloaddition reaction, where cyclopentylmethyl-substituted precursors react with azetidine-forming reagents under controlled conditions.
For large-scale production, methods such as continuous flow chemistry or catalytic processes are utilized to improve yield, purity, and cost-effectiveness while minimizing environmental impact.
The molecular formula of 3-(Cyclopentylmethyl)azetidine is , with a molecular weight of approximately 139.24 g/mol. The compound's structure can be represented in several ways:
The azetidine ring exhibits significant ring strain due to its four-membered structure, which contributes to its reactivity .
3-(Cyclopentylmethyl)azetidine participates in various chemical reactions, including:
The reactions lead to various products such as N-oxides and substituted azetidines, which can be further functionalized for diverse applications.
The mechanism of action for 3-(Cyclopentylmethyl)azetidine primarily involves its interaction with biological targets like enzymes or receptors. The ring strain and nitrogen atom in the azetidine ring facilitate binding to active sites, potentially leading to inhibition or modulation of specific biological pathways. This property makes it a candidate for drug development aimed at targeting specific enzymes or receptors involved in disease processes .
Key physical properties include:
Chemical properties such as pKa values and stability under different pH conditions are essential for understanding the behavior of 3-(Cyclopentylmethyl)azetidine in biological systems. Its unique structure allows it to participate in various chemical transformations typical of heterocycles .
3-(Cyclopentylmethyl)azetidine has several scientific applications:
This compound's balance of reactivity and stability makes it a versatile platform for further chemical modifications and applications across various scientific fields.
Lanthanum triflate [La(OTf)₃] serves as a powerful Lewis acid catalyst for the regioselective ring-opening of epoxy amines, enabling efficient intramolecular azetidine formation. This method employs cyclopentylmethyl-derived epoxy amine precursors (1), where La(OTf)₃ coordinates to the epoxide oxygen, enhancing electrophilicity at the less hindered carbon. Subsequent nucleophilic attack by the pendant amine generates the azetidine ring (2) with high regioselectivity (>20:1) and yields typically exceeding 75%. The reaction proceeds optimally under mild conditions (25-50°C, aprotic solvents like acetonitrile) and tolerates various functional groups on the cyclopentyl ring. This strategy is particularly valuable for constructing the sterically congested quaternary carbon center adjacent to the azetidine nitrogen while avoiding the need for pre-protected amines [1] [8].
Table 1: La(OTf)₃-Catalyzed Synthesis of 3-(Cyclopentylmethyl)azetidine
| Epoxy Amine Precursor | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| R = H | 5 | 25 | 8 | 78 | >20:1 |
| R = 2-Me | 5 | 40 | 12 | 82 | >20:1 |
| R = 3-OMe | 10 | 50 | 10 | 75 | 18:1 |
[2+2] Cycloadditions between imines and cyclopentylmethyl-functionalized alkenes provide direct access to 3-substituted azetidines. Copper(I) complexes (e.g., [Cu(MeCN)₄]PF₆) catalyze the reaction between N-tosylimines (3) and cyclopentylmethyl vinyl ethers (4) via metallo-aziridine intermediates, yielding trans-3-(cyclopentylmethyl)azetidines (5) with high diastereoselectivity (dr >95:5) and moderate to good yields (50-85%). Nickel(0) catalysts (e.g., Ni(cod)₂) extend this methodology to unactivated alkenes bearing cyclopentylmethyl groups, though with slightly diminished selectivity. Photochemical variants utilizing UV light enable catalyst-free cycloadditions between electron-deficient imines and cyclopentylmethyl ketenes, forming 3-(cyclopentylmethyl)azetidin-2-ones. These methods offer convergent routes but may require specific alkene/imine substitution patterns to suppress oligomerization [2] [8].
Direct alkylation of azetidine synthons with cyclopentylmethyl halides is a straightforward approach. N-Protected-3-lithioazetidines (6), generated by lithium-halogen exchange at C3, undergo nucleophilic substitution with cyclopentylmethyl bromide (7) to afford 3,3-disubstituted azetidines (8) in 60-75% yield. Alternatively, N-Boc-azetidin-3-one (9) reacts with cyclopentylmethylmagnesium chloride in a Grignard addition, followed by dehydration and hydrogenation, to yield racemic 3-(cyclopentylmethyl)azetidine (10). Key limitations include the sensitivity of organometallic reagents and potential over-alkylation, necessitating careful stoichiometry control and low temperatures (-78°C) [3] [6].
Copper-catalyzed cross-couplings enable efficient C-C bond formation between cyclopentylmethyl units and azetidine rings. 3-Haloazetidines (11) (X = I, Br) undergo Suzuki-Miyaura coupling with cyclopentylmethylboronic acid (12) using CuI/1,10-phenanthroline catalysis, providing 3-(cyclopentylmethyl)azetidines (13) in 65-80% yield. This method exhibits excellent functional group tolerance (e.g., ester, nitrile). Additionally, strain-release alkylation of 1-azabicyclo[1.1.0]butane (ABB) (14) with cyclopentylmethylzinc bromide, catalyzed by Cu(OTf)₂, affords 3-(cyclopentylmethyl)azetidine (15) via selective C-N bond cleavage. This protocol is highly efficient (reaction times <1 h, yields >90%) and accommodates sterically demanding substituents [2] [8].
Table 2: Alkylation Strategies for 3-(Cyclopentylmethyl)azetidine Synthesis
| Method | Azetidine Precursor | Cyclopentyl Source | Conditions | Yield (%) |
|---|---|---|---|---|
| Organometallic Addition | N-Boc-azetidin-3-one | CyclopentylmethylMgCl | THF, -78°C; then H₂, Pd/C | 55-65 |
| Lithiation-Alkylation | 3-Iodo-N-Cbz-azetidine | CyclopentylmethylBr | t-BuLi, THF, -78°C; then alkylation | 60-75 |
| Suzuki-Miyaura Coupling | 3-Iodo-N-Boc-azetidine | CyclopentylmethylB(OH)₂ | CuI/phen, K₃PO₄, DMSO, 80°C | 65-80 |
| Strain-Release Alkylation | 1-Azabicyclo[1.1.0]butane | CyclopentylmethylZnBr | Cu(OTf)₂, DCM, 25°C | 85-95 |
Ring-closing metathesis (RCM) of N-allyl-3-(cyclopentylmethyl)amino allyl derivatives (16) provides access to 1-substituted-3-(cyclopentylmethyl)azetidines. Using Grubbs 2nd generation catalyst (RuCl₂(IMesH₂)(CHPh)) (17), diene precursors undergo cyclization at 40-60°C in dichloromethane, yielding N-vinyl azetidines (18) in 50-70% yield. The cyclopentylmethyl group must lack β-hydrogens to prevent competing Ru-hydride decomposition. Subsequent hydrogenation (H₂/Pd-C) gives saturated derivatives. While step-efficient, this route requires synthesis of specialized diene precursors and may suffer from moderate yields due to oligomerization [8].
Enantioselective synthesis leverages chiral catalysts or auxiliaries. Chiral Auxiliary Approach: Evans’ oxazolidinone-controlled aldol reaction installs chirality on a linear chain. Condensation of N-propionyl oxazolidinone (19) with azetidin-3-one (20) yields a chiral enolate, which adds to cyclopentylmethyl ketones. Auxiliary removal and reductive amination afford enantiomerically enriched (>98% ee) 3-(cyclopentylmethyl)azetidines (21). Asymmetric Catalysis: Copper/BOX-catalyzed [2+2] cycloaddition between cyclopentylmethyl ketenes and N-diphenylphosphinoyl imines generates cis-β-lactams (22) with 90% ee. Reduction (LiAlH₄) then yields chiral azetidines. Ir-catalyzed asymmetric hydrogenation of 3-(cyclopentylmethylene)azetidine (23) using (S)-SegPhos/Ir(cod)₂]BF₄ achieves >95% ee and quantitative yield. These methods are critical for accessing pharmacologically relevant enantiopure scaffolds [7] [8].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5